4-((3-Chlorobenzyl)oxy)benzoic acid

Description

BenchChem offers high-quality 4-((3-Chlorobenzyl)oxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-Chlorobenzyl)oxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

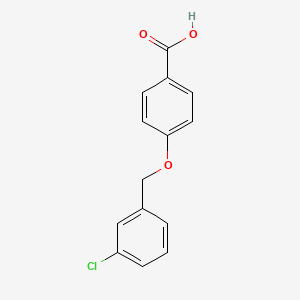

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-chlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXPJNHJNFUZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427521 | |

| Record name | 4-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84403-70-3 | |

| Record name | 4-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((3-Chlorobenzyl)oxy)benzoic Acid (CAS 84403-70-3)

Foreword

Welcome to this comprehensive technical guide on 4-((3-Chlorobenzyl)oxy)benzoic acid, a molecule of significant interest within the scientific community. As a derivative of benzoic acid, this compound serves as a valuable scaffold and intermediate in the synthesis of potentially bioactive molecules. This document is designed for researchers, scientists, and drug development professionals, offering a deep dive into its chemical properties, synthesis, potential applications, and safe handling protocols. Our objective is to provide not just data, but a cohesive narrative grounded in established scientific principles, fostering a deeper understanding of this compound's role in advancing chemical and pharmaceutical research.

Core Molecular Profile and Physicochemical Properties

4-((3-Chlorobenzyl)oxy)benzoic acid is an organic compound characterized by a benzoic acid moiety linked to a 3-chlorobenzyl group via an ether bond.[1][2] This structure is fundamental to its chemical behavior and potential biological activity. The presence of the carboxylic acid group, the aromatic rings, the ether linkage, and the chlorine substituent all contribute to its unique physicochemical characteristics.

Below is a summary of its key properties, essential for experimental design and application.

| Property | Value | Source(s) |

| CAS Number | 84403-70-3 | [1][3][4] |

| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2] |

| Molecular Weight | 262.69 g/mol | [2] |

| IUPAC Name | 4-[(3-chlorophenyl)methoxy]benzoic acid | [2] |

| Synonyms | 4-(3-Chloro-benzyloxy)-benzoic acid, Benzoic acid, 4-[(3-chlorophenyl)methoxy]- | [2] |

| Physical Form | Solid | |

| Solubility | While specific data for this exact compound is limited, benzoic acid derivatives generally exhibit poor solubility in water but are soluble in organic solvents like ethanol, methanol, and acetone.[5] The carboxylic acid group's solubility is pH-dependent.[5] | N/A |

| pKa | The pKa of benzoic acid is 4.20.[6] Substituents on the ring will alter this value, but it provides a reasonable estimate for the acidity of the carboxylic acid group. | [6] |

| SMILES | O=C(O)C1=CC=C(OCC2=CC=CC(Cl)=C2)C=C1 | [1] |

Synthesis and Purification: A Methodological Approach

The synthesis of 4-((3-Chlorobenzyl)oxy)benzoic acid is typically achieved through a Williamson-type ether synthesis. This classic and reliable method involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenoxide of 4-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride.

Causality in Experimental Design

The choice of a strong base (like sodium hydroxide or potassium carbonate) is critical to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, thereby generating the more potent nucleophile, the phenoxide ion. The reaction is typically conducted in a polar aprotic solvent, such as acetone or DMF, which can solvate the cation but does not interfere with the nucleophile. The reaction is often heated to increase the rate of this Sₙ2 reaction. Purification is essential to remove unreacted starting materials and byproducts, with column chromatography being a common and effective method.

Detailed Synthesis Protocol

-

Deprotonation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone). Add a stoichiometric equivalent of a base (e.g., anhydrous potassium carbonate).

-

Nucleophilic Attack: To the resulting mixture, add 3-chlorobenzyl chloride dropwise.

-

Reaction: Stir the mixture vigorously and heat under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. The product can then be extracted into an aqueous basic solution (e.g., 1M NaOH) to separate it from non-acidic impurities.

-

Precipitation: Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to precipitate the final product, 4-((3-Chlorobenzyl)oxy)benzoic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If further purification is needed, recrystallization or column chromatography can be employed.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for 4-((3-Chlorobenzyl)oxy)benzoic acid.

Spectroscopic Characterization Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge, and the carboxylic acid proton. The two benzene rings will present complex multiplets in the aromatic region (approx. δ 6.9-8.1 ppm). The benzylic methylene protons (-O-CH₂-) should appear as a singlet around δ 5.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.[7]

-

¹³C NMR Spectroscopy: The carbon NMR will show signals for each unique carbon atom. The carboxyl carbon will be the most downfield (approx. δ 167-173 ppm).[7] The aromatic carbons will resonate in the typical range of δ 115-160 ppm, with carbons attached to the electronegative oxygen and chlorine atoms appearing further downfield. The methylene bridge carbon (-CH₂-) is expected around δ 70 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A very broad absorption from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid.[10] A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid will appear around 1680-1710 cm⁻¹.[10] The C-O stretching of the ether linkage will be visible in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ range, and the C-Cl stretch will be found in the fingerprint region, typically around 700-800 cm⁻¹.[10]

Potential Applications in Research and Drug Development

Derivatives of benzoic and salicylic acid are well-known for their wide range of biological activities.[11][12] Analogs of the title compound have shown promise as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][13]

Mechanism of Action: A Focus on COX Inhibition

Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the active site of these enzymes. Structural analogs of 4-((3-Chlorobenzyl)oxy)benzoic acid have demonstrated an affinity for the COX-2 enzyme.[13] The inhibition of COX-2 is a key therapeutic target for reducing inflammation and pain with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.[11]

The hypothetical mechanism involves the compound binding to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins.

Potential Signaling Pathway Inhibition

Sources

- 1. 1stsci.com [1stsci.com]

- 2. 4-[(3-Chlorobenzyl)oxy]benzoic acid - CAS:84403-70-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 84403-70-3|4-((3-Chlorobenzyl)oxy)benzoic acid|BLD Pharm [bldpharm.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. global.oup.com [global.oup.com]

- 7. rsc.org [rsc.org]

- 8. asianjournalofphysics.com [asianjournalofphysics.com]

- 9. researchgate.net [researchgate.net]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. benchchem.com [benchchem.com]

Physicochemical properties of 4-((3-Chlorobenzyl)oxy)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-((3-Chlorobenzyl)oxy)benzoic Acid

Introduction

4-((3-Chlorobenzyl)oxy)benzoic acid is a derivative of benzoic acid, a structural motif of significant interest in medicinal chemistry and materials science. As a bifunctional molecule featuring a carboxylic acid group and a substituted benzyl ether, it serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.[1] The precise characterization of its physicochemical properties is a prerequisite for its effective utilization in research and development, influencing factors from reaction kinetics and solubility to formulation and biological activity.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-((3-Chlorobenzyl)oxy)benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of data but also detailed, field-proven experimental protocols for its synthesis and characterization. The methodologies described herein are grounded in established analytical principles, providing a self-validating framework for empirical investigation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The key identifiers and structural information for 4-((3-Chlorobenzyl)oxy)benzoic acid are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-[(3-chlorophenyl)methoxy]benzoic acid | [2] |

| Synonyms | 4-(3-Chloro-benzyloxy)-benzoic acid | [2] |

| CAS Number | 84403-70-3 | [2][][4][5] |

| Molecular Formula | C₁₄H₁₁ClO₃ | [2] |

| Molecular Weight | 262.69 g/mol | [2][6] |

| InChI Key | QMXPJNHJNFUZAT-UHFFFAOYSA-N | [2] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Benzoic acid part C1 [pos="0,0!", label="C"]; C2 [pos="1.2,0.7!", label="C"]; C3 [pos="2.4,0!", label="C"]; C4 [pos="2.4,-1.4!", label="C"]; C5 [pos="1.2,-2.1!", label="C"]; C6 [pos="0,-1.4!", label="C"]; C_carboxyl [pos="-1.3,-2.1!", label="C"]; O_carboxyl1 [pos="-2.3,-1.4!", label="O"]; O_carboxyl2 [pos="-1.3,-3.2!", label="OH"];

// Ether linkage O_ether [pos="3.6,0.7!", label="O"]; C_methylene [pos="4.8,0!", label="CH₂"];

// Chlorobenzyl part C7 [pos="6.0,0.7!", label="C"]; C8 [pos="7.2,0!", label="C"]; C9 [pos="7.2,-1.4!", label="C"]; C10 [pos="6.0,-2.1!", label="C"]; C11 [pos="4.8,-1.4!", label="C"]; Cl [pos="8.5,-2.1!", label="Cl"];

// Aromatic rings (invisible nodes for bond guidance) A1 [pos="1.2,-0.7!", label="", width=0.1, height=0.1, style=invis]; A2 [pos="6.0,-0.7!", label="", width=0.1, height=0.1, style=invis];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C_carboxyl [label=""]; C_carboxyl -- O_carboxyl1 [label="="]; C_carboxyl -- O_carboxyl2 [label=""]; C3 -- O_ether [label=""]; O_ether -- C_methylene [label=""]; C_methylene -- C11 [label=""]; C11 -- C10 [label=""]; C10 -- C9 [label=""]; C9 -- C8 [label=""]; C8 -- C7 [label=""]; C7 -- C11 [label=""]; C9 -- Cl [label=""];

// Double bonds (approximated) edge [style=dashed]; C1 -- C2; C3 -- C4; C5 -- C6; C7 -- C8; C9 -- C10; C11 -- C7;

// Invisible edges for ring shape edge [style=invis]; C1 -- A1; C2 -- A1; C3 -- A1; C4 -- A1; C5 -- A1; C6 -- A1; C7 -- A2; C8 -- A2; C9 -- A2; C10 -- A2; C11 -- A2; }

Caption: Chemical structure of 4-((3-Chlorobenzyl)oxy)benzoic acid.

Physicochemical Properties

This section summarizes the key physicochemical properties. It is important to note that while some properties can be predicted with reasonable accuracy, experimental verification is essential for any research or development application.

| Property | Value / Expected Value | Rationale / Comments |

| Physical State | White to off-white solid | [2] Expected for a medium-sized aromatic carboxylic acid at standard conditions. |

| Melting Point | Not experimentally reported. | Expected to be a high-melting solid, similar to related compounds like 4-chlorobenzoic acid (238-241 °C).[7] This property is highly dependent on crystal lattice energy and should be determined empirically via DSC. |

| Boiling Point | Decomposes before boiling. | Carboxylic acids with high molecular weights often decompose at elevated temperatures. Sublimation may occur under vacuum.[8] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone). | The polar carboxylic acid group imparts some water solubility, but this is counteracted by the two large, hydrophobic aromatic rings. The behavior is similar to other chlorobenzoic acids.[9][10] |

| pKa | Not experimentally reported. | Expected to be a weak acid with a pKa around 4.0-4.5. The parent compound, benzoic acid, has a pKa of 4.20.[11] The electron-withdrawing nature of the ether oxygen and chloro-substituent may slightly alter the acidity. |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The following sections detail the expected spectral characteristics based on the known structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each type of proton.

-

Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Benzoic Acid Ring Protons: Two doublets in the aromatic region (approx. 7.0-8.2 ppm). The protons ortho to the carboxylic acid group will be further downfield than those ortho to the ether linkage due to the stronger deshielding effect of the carboxyl group.

-

Chlorobenzyl Ring Protons: Four signals in the aromatic region (approx. 7.2-7.5 ppm), exhibiting complex splitting patterns (singlet, doublet, triplet) characteristic of a 1,3-disubstituted benzene ring.

-

Methylene Protons (O-CH₂-Ar): A sharp singlet around 5.0-5.3 ppm, integrating to two protons.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data.

-

Carbonyl Carbon (C=O): A signal in the 165-175 ppm range.

-

Aromatic Carbons: Multiple signals between 115-160 ppm. The carbon attached to the ether oxygen will be significantly downfield.

-

Methylene Carbon (O-CH₂-Ar): A signal around 65-75 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.[12][13][14]

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710 cm⁻¹.

-

C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Acid): Strong absorptions in the 1200-1300 cm⁻¹ (acid) and 1000-1100 cm⁻¹ (ether) regions.

-

C-Cl Stretch: A medium to strong band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 262. The presence of chlorine will result in a characteristic M+2 peak (at m/z 264) with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Key Fragments: Common fragmentation pathways would include the cleavage of the benzyl-oxygen bond, leading to fragments corresponding to the 3-chlorobenzyl cation (m/z 125/127) and the 4-oxybenzoic acid radical cation.

Methodologies for Synthesis and Characterization

This section provides actionable, step-by-step protocols for the synthesis and analysis of 4-((3-Chlorobenzyl)oxy)benzoic acid.

Synthesis and Purification Workflow

The most direct route for synthesis is the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide.[15]

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone.

-

Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.1 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[16]

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in water and acidify with 2M HCl until the pH is approximately 2-3.

-

Isolation: A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product. Dry the final product under vacuum.

Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)

Rationale: DSC provides a precise melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp, single endotherm is indicative of a highly pure, crystalline compound.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 280 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Protocol for pKa Determination (Potentiometric Titration)

Rationale: This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

-

Solution Preparation: Accurately prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the electrode in the sample solution and monitor the initial pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative plot). The pKa is the pH value at exactly half of the volume of titrant required to reach the equivalence point.

Analytical Workflow for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic compounds.[17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-[(3-Chlorobenzyl)oxy]benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 84403-70-3|4-((3-Chlorobenzyl)oxy)benzoic acid|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. scbt.com [scbt.com]

- 7. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. global.oup.com [global.oup.com]

- 12. 4-Chlorobenzoic acid(74-11-3) IR Spectrum [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. benchchem.com [benchchem.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to 4-((3-Chlorobenzyl)oxy)benzoic acid: Synthesis, Structure, and Properties

Abstract

This technical guide provides a comprehensive overview of 4-((3-Chlorobenzyl)oxy)benzoic acid (CAS No. 84403-70-3), a halogenated aromatic ether and carboxylic acid derivative. The document details the molecular structure, physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and expected analytical characterization data. Designed for researchers, medicinal chemists, and professionals in drug development, this guide consolidates essential technical information to facilitate the synthesis, identification, and utilization of this compound as a versatile chemical intermediate and building block in the design of novel molecules.

Introduction

Benzoic acid derivatives are a cornerstone in medicinal chemistry and materials science, serving as foundational scaffolds for a vast array of functional molecules. The introduction of a benzyl ether linkage, particularly one bearing a halogen substituent, offers a powerful tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and molecular conformation. 4-((3-Chlorobenzyl)oxy)benzoic acid is a bifunctional molecule that combines the structural features of 4-hydroxybenzoic acid and 3-chlorobenzyl chloride. This structure presents two key reactive handles: a carboxylic acid group amenable to esterification or amidation, and a substituted benzyl ether moiety. The presence and position of the chlorine atom on the benzyl ring can significantly influence electronic properties and potential intermolecular interactions (e.g., halogen bonding), making it a compound of interest for systematic structure-activity relationship (SAR) studies in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-((3-Chlorobenzyl)oxy)benzoic acid consists of a central benzoic acid core where the hydroxyl group at the 4-position is etherified by a 3-chlorobenzyl group. This arrangement results in a molecule with distinct aromatic domains linked by a flexible ether bridge.

Structural Diagram

Caption: 2D structure of 4-((3-Chlorobenzyl)oxy)benzoic acid.

Physicochemical Data

The key physicochemical properties are summarized in the table below. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 84403-70-3 | [1][2] |

| Molecular Formula | C₁₄H₁₁ClO₃ | [1] |

| Molecular Weight | 262.69 g/mol | [3] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not reported. Expected to be in the range of similar aromatic carboxylic acids (e.g., 180-220 °C). | N/A |

| SMILES | O=C(O)C1=CC=C(OCC2=CC=CC(Cl)=C2)C=C1 | [1][2] |

| Storage | Sealed in dry, Room Temperature | [3] |

Synthesis and Purification Protocol

The most direct and reliable method for the synthesis of 4-((3-Chlorobenzyl)oxy)benzoic acid is the Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a phenol followed by its reaction with an alkyl halide.

Reaction Scheme

Caption: Workflow for Williamson ether synthesis.

Experimental Protocol

This protocol provides a robust, step-by-step methodology for the synthesis of the title compound.

Materials:

-

4-Hydroxybenzoic acid (1.0 eq)

-

3-Chlorobenzyl chloride (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of 4-hydroxybenzoic acid) to the flask.

-

Addition of Alkyl Halide: Stir the suspension vigorously and add 3-chlorobenzyl chloride (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzoic acid) is consumed (typically 4-6 hours).

-

Causality Note: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate and phenoxide ions more nucleophilic. Anhydrous conditions are critical to prevent side reactions with water.

-

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 1 M HCl. This will neutralize the excess base and precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and running analytical characterization as described in the next section. The expected yield for this type of reaction is typically in the range of 75-90%.

-

Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized 4-((3-Chlorobenzyl)oxy)benzoic acid, a combination of spectroscopic methods should be employed. The following table summarizes the predicted key signals.

| Technique | Predicted Data |

| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): ~12.9 (s, 1H, -COOH), ~8.0-7.9 (d, 2H, Ar-H ortho to COOH), ~7.6-7.3 (m, 4H, Ar-H of chlorobenzyl), ~7.1 (d, 2H, Ar-H ortho to ether), ~5.2 (s, 2H, -O-CH₂-Ar). |

| ¹³C NMR | (101 MHz, DMSO-d₆) δ (ppm): ~167 (-COOH), ~162 (Ar-C-O), ~138 (Ar-C-Cl), ~134 (Ar-C-ipso), ~132-127 (multiple Ar-CH signals), ~122 (Ar-C-ipso), ~115 (Ar-CH ortho to ether), ~70 (-O-CH₂-). |

| IR Spectroscopy | (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch), ~1250 & ~1050 (C-O stretch of ether and acid), ~780 (C-Cl stretch). |

| Mass Spectrometry | (ESI-MS): m/z 261.0 [M-H]⁻ for C₁₄H₁₀ClO₃⁻. |

Note: Predicted data is based on the analysis of the chemical structure and comparison with similar known compounds. Actual experimental values may vary slightly.

Applications and Research Interest

4-((3-Chlorobenzyl)oxy)benzoic acid is primarily of interest as a chemical intermediate and building block . Its bifunctional nature allows for its incorporation into more complex molecular architectures.

-

Medicinal Chemistry: As a derivative of benzoic acid, it can be used as a scaffold to synthesize novel compounds for screening against various biological targets. The chlorobenzyl ether moiety can probe hydrophobic pockets in enzyme active sites or protein-protein interfaces. Derivatives of similar structures have been explored for anti-inflammatory, antimicrobial, and anticancer activities[4].

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a fragment for screening against protein targets. The carboxylic acid provides a strong anchoring point, while the substituted benzyl group can be elaborated to improve potency and selectivity.

-

Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals, polymers, and other functional materials. The specific substitution pattern of this molecule could be explored to fine-tune material properties.

Conclusion

This technical guide has detailed the molecular structure, properties, synthesis, and characterization of 4-((3-Chlorobenzyl)oxy)benzoic acid. The provided experimental protocol, based on the robust Williamson ether synthesis, offers a reliable method for its preparation in a laboratory setting. The compiled physicochemical and predicted spectroscopic data serve as a crucial reference for researchers, enabling confident synthesis and identification. As a versatile intermediate, this compound holds potential for broad applications in the development of new pharmaceuticals and advanced materials.

References

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

Sources

- 1. 1stsci.com [1stsci.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 4-[(3-Chlorobenzyl)oxy]benzoic acid - CAS:84403-70-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-((3-Chlorobenzyl)oxy)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-((3-Chlorobenzyl)oxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. Two primary, robust synthetic routes are detailed: a direct one-step Williamson ether synthesis and a two-step approach involving ester protection followed by etherification and subsequent deprotection. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step experimental protocols but also the underlying chemical principles and strategic considerations for each method. The guide includes detailed methodologies, data presentation in tabular format, and visual diagrams of the synthetic workflows to ensure clarity and reproducibility.

Introduction and Strategic Overview

4-((3-Chlorobenzyl)oxy)benzoic acid is a benzoic acid derivative characterized by an ether linkage connecting a 3-chlorobenzyl group to the 4-position of the benzoic acid ring. The synthesis of this and similar diaryl ethers is of significant interest due to their prevalence as core structures in a variety of biologically active molecules. The primary challenge in synthesizing this target molecule lies in the selective formation of the ether bond without inducing unwanted side reactions on the carboxylic acid functionality.

This guide will explore two efficacious pathways for the synthesis of 4-((3-Chlorobenzyl)oxy)benzoic acid:

-

Pathway 1: Direct Williamson Ether Synthesis. This approach is the most direct, involving the nucleophilic substitution of a halide by an alkoxide. Here, the phenoxide of 4-hydroxybenzoic acid reacts directly with 3-chlorobenzyl chloride.

-

Pathway 2: Ester Protection, Etherification, and Hydrolysis. This pathway involves an initial protection of the carboxylic acid group as a methyl ester. The resulting methyl 4-hydroxybenzoate then undergoes a Williamson ether synthesis, followed by the hydrolysis of the ester to yield the final carboxylic acid product. This multi-step approach can offer advantages in terms of solubility and reaction control.

The choice between these pathways may depend on factors such as the scale of the synthesis, the desired purity of the final product, and the available starting materials and reagents.

Pathway 1: Direct Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1] This reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1] For this pathway, the phenoxide of 4-hydroxybenzoic acid is reacted with 3-chlorobenzyl chloride.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid by a suitable base, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the benzylic carbon of 3-chlorobenzyl chloride, which is a good electrophile due to the electron-withdrawing nature of the chlorine atom and the stability of the benzyl system. The use of a primary benzyl halide is ideal for promoting the SN2 reaction and minimizing potential elimination side reactions.[2]

Detailed Experimental Protocol

Materials:

-

4-Hydroxybenzoic acid

-

3-Chlorobenzyl chloride

-

Potassium Carbonate (K₂CO₃), finely pulverized

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), finely pulverized potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF) to create a stirrable suspension.

-

Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 4-((3-Chlorobenzyl)oxy)benzoic acid.

Visualization of Workflow

Caption: Workflow for the Direct Williamson Ether Synthesis of 4-((3-Chlorobenzyl)oxy)benzoic acid.

Pathway 2: Ester Protection, Etherification, and Hydrolysis

This pathway involves three distinct steps: the protection of the carboxylic acid as a methyl ester, the Williamson ether synthesis on the phenolic hydroxyl group, and finally, the hydrolysis of the methyl ester to the desired carboxylic acid. This approach can be advantageous as the intermediate ester is often more soluble in organic solvents and the carboxylic acid is protected from potential side reactions.

Step 1: Esterification of 4-Hydroxybenzoic Acid

The carboxylic acid is first converted to a methyl ester, producing methyl 4-hydroxybenzoate (also known as methylparaben).[3] This is typically achieved through a Fischer esterification reaction.[4]

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxybenzoic acid (1.0 eq) in methanol (excess, acting as both reagent and solvent).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reaction Conditions: Heat the mixture to reflux for 3-5 hours, until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: The product, methyl 4-hydroxybenzoate, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Williamson Ether Synthesis of Methyl 4-Hydroxybenzoate

The intermediate ester then undergoes etherification in a similar manner to Pathway 1.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetone or DMF. Add a base, such as potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.1 eq) to the mixture.

-

Reaction Conditions: Heat the reaction to reflux for 4-8 hours, monitoring by TLC.

-

Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude methyl 4-((3-chlorobenzyl)oxy)benzoate. This crude product can often be used in the next step without further purification.

Step 3: Hydrolysis of Methyl 4-((3-chlorobenzyl)oxy)benzoate

The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to the carboxylic acid.[5]

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve the crude methyl 4-((3-chlorobenzyl)oxy)benzoate from the previous step in a mixture of methanol and water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq).

-

Reaction Conditions: Heat the mixture to reflux for 1-3 hours. Monitor the disappearance of the starting ester by TLC.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidification and Isolation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. The product will precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Visualization of Synthetic Pathway

Caption: Schematic of the three-step synthesis of 4-((3-Chlorobenzyl)oxy)benzoic acid via an ester protection strategy.

Data Presentation and Characterization

The following table summarizes the key reagents and expected outcomes for the two synthetic pathways.

| Parameter | Pathway 1: Direct Etherification | Pathway 2: Esterification-Etherification-Hydrolysis |

| Starting Materials | 4-Hydroxybenzoic acid, 3-Chlorobenzyl chloride | 4-Hydroxybenzoic acid, 3-Chlorobenzyl chloride, Methanol |

| Key Reagents | K₂CO₃, DMF | H₂SO₄, K₂CO₃, NaOH |

| Number of Steps | 1 | 3 |

| Intermediate Isolation | Not applicable | Methyl 4-hydroxybenzoate, Methyl 4-((3-chlorobenzyl)oxy)benzoate |

| Typical Yield | Moderate to Good | Good to High (overall) |

| Purification Method | Recrystallization | Filtration and Recrystallization |

Characterization of 4-((3-Chlorobenzyl)oxy)benzoic acid:

-

Appearance: White to off-white solid.

-

Melting Point: Determination of a sharp melting point is a key indicator of purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the benzoic acid and chlorobenzyl moieties, as well as a singlet for the benzylic methylene protons (-O-CH₂-).

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-O stretches for the ether linkage.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the final product.

Conclusion

This guide has detailed two reliable and scalable synthetic routes for the preparation of 4-((3-Chlorobenzyl)oxy)benzoic acid. The direct Williamson ether synthesis (Pathway 1) offers a more streamlined approach, while the ester protection strategy (Pathway 2) provides greater control and may lead to higher overall yields and purity. The choice of synthetic route will be dictated by the specific requirements of the research or development project. The protocols and characterization data provided herein serve as a comprehensive resource for the successful synthesis and validation of this important chemical intermediate.

References

-

Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 115-121. [Link]

-

Williamson Ether Synthesis. (n.d.). University of Houston-Clear Lake. Retrieved from [Link] (Note: A direct deep link was not available, the reference is to a general university resource that would host such common organic chemistry experiments).

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Putri, E. S. Y., et al. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Pharmaciana, 9(1), 29-40. [Link]

-

The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO42-. (2019). ResearchGate. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. Retrieved from [Link]

- Process for the esterification of hydroxybenzoic acids. (1993). U.S. Patent 5,260,475.

- Purification of benzoic acid. (1966). U.S. Patent 3,235,588.

-

PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ester Chemistry. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

The Organic Chemistry Channel - by Dr. Ramasamy. (2023, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable).

-

Preparation method of 2-chlorobenzyl chloride Grignard reagent. (n.d.). Patsnap. Retrieved from [Link] (Note: A direct deep link was not available, the reference is to the patent search platform).

-

Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

4-Hydroxybenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

4-chlorobenzoic acid, 74-11-3. (n.d.). The Good Scents Company. Retrieved from [Link]

-

PubChem. (n.d.). Methylparaben. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(4-Chlorobenzyl)oxy]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. (2007). ResearchGate. Retrieved from [Link]

- Process for the preparation of hydroxybenzoic benzyl esters. (2003). U.S. Patent 6,639,093.

Sources

4-((3-Chlorobenzyl)oxy)benzoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 4-((3-Chlorobenzyl)oxy)benzoic acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-((3-Chlorobenzyl)oxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, methodologies for experimental determination, and predictive insights based on its molecular structure. While specific experimental solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its evaluation based on the well-documented behavior of related benzoic acid derivatives.

Introduction to 4-((3-Chlorobenzyl)oxy)benzoic acid

4-((3-Chlorobenzyl)oxy)benzoic acid, with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol , is a derivative of benzoic acid.[1][2][3] Its structure, featuring a benzoic acid moiety connected to a 3-chlorobenzyl group via an ether linkage, suggests a molecule with mixed polarity. The carboxylic acid group provides a site for hydrogen bonding and deprotonation, while the chlorinated aromatic rings contribute to its lipophilicity. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and potential applications in medicinal chemistry and materials science.

Below is a diagram illustrating the molecular structure of 4-((3-Chlorobenzyl)oxy)benzoic acid.

Caption: Molecular structure of 4-((3-Chlorobenzyl)oxy)benzoic acid.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of 4-((3-Chlorobenzyl)oxy)benzoic acid will be dictated by the balance between its polar and non-polar functionalities and the properties of the solvent.

-

Polar Solvents (e.g., Alcohols, Acetone): Protic polar solvents like methanol and ethanol are expected to be effective at dissolving this compound. They can engage in hydrogen bonding with the carboxylic acid group, facilitating solvation. Aprotic polar solvents such as acetone can act as hydrogen bond acceptors.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of two aromatic rings and a chlorobenzyl group suggests that non-polar solvents will solvate the non-polar regions of the molecule. However, the highly polar carboxylic acid group will likely limit solubility in purely non-polar solvents like hexane.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents are often good choices for compounds with mixed polarity. They can interact with both the non-polar aromatic portions and, to some extent, the polar carboxylic acid group.

The solubility of benzoic acid and its derivatives generally increases with temperature.[4][5] Therefore, it is anticipated that the solubility of 4-((3-Chlorobenzyl)oxy)benzoic acid in most organic solvents will also show a positive temperature dependence.

Predictive Solubility Profile

While quantitative data is unavailable, a qualitative and semi-quantitative solubility profile can be predicted based on the behavior of structurally similar compounds like benzoic acid and chlorobenzoic acids.[4][5][6][7]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Good dipole-dipole interactions and hydrogen bond acceptance. |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Moderate | Balances interactions with both polar and non-polar regions. |

| Non-Polar Aromatic | Toluene | Low to Moderate | Can solvate the aromatic rings, but not the carboxylic acid group effectively. |

| Non-Polar Aliphatic | Hexane | Low | Dominated by weak van der Waals forces, insufficient to overcome the solute-solute interactions of the crystalline solid. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental measurement is essential. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[8]

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of 4-((3-Chlorobenzyl)oxy)benzoic acid in a given organic solvent.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 4-((3-Chlorobenzyl)oxy)benzoic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and the solution is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Carefully separate the saturated solution (supernatant) from the undissolved solid using a syringe filter or by centrifugation.

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of 4-((3-Chlorobenzyl)oxy)benzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Analytical Method Considerations

A robust analytical method is critical for accurate solubility determination. HPLC is often the method of choice due to its specificity and sensitivity.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Calibration: A calibration curve should be prepared using standard solutions of 4-((3-Chlorobenzyl)oxy)benzoic acid of known concentrations.

Factors Influencing Solubility and Enhancement Strategies

Several factors can influence the solubility of 4-((3-Chlorobenzyl)oxy)benzoic acid, and understanding these can aid in its handling and formulation.

-

Temperature: As previously mentioned, solubility is expected to increase with temperature. This property is particularly useful for recrystallization processes.

-

pH (in aqueous or mixed aqueous/organic systems): The carboxylic acid group is ionizable. In a more basic environment, it will deprotonate to form the more soluble carboxylate salt.[9]

-

Co-solvency: The solubility in a solvent system can be enhanced by adding a miscible co-solvent.[8][9] For instance, if the compound has low solubility in water, adding a polar organic solvent like ethanol can significantly increase its solubility.

-

Salt Formation: Reacting the carboxylic acid with a base to form a salt is a common and effective strategy to increase solubility in polar solvents.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-((3-Chlorobenzyl)oxy)benzoic acid is not widely available, information from related compounds like 3-chlorobenzoic acid and 4-chlorobenzoic acid should be considered for safe handling.[6][10][11][12][13]

-

Hazards: Similar compounds are known to cause skin and eye irritation.[10] Harmful if swallowed.[10][11][12] May cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of 4-((3-Chlorobenzyl)oxy)benzoic acid in organic solvents. While specific experimental data for this compound remains to be published, the principles of chemical structure, solvent properties, and established experimental methodologies offer a robust approach for its characterization. The predictive solubility profile and detailed experimental protocols herein serve as a valuable resource for researchers and scientists in drug development and related fields.

References

- Zhang, P., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Acree, W.E. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. InTech. 2012.

- Patel, K. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences. 2013;2(3):1766-1786.

- Lee, H., et al.

-

PubChem. 4-[(4-Chlorobenzyl)oxy]benzoic acid. National Center for Biotechnology Information. Available from: [Link]

- Facco, P., et al. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. 2024;658:124233.

-

Wikipedia. 4-Chlorobenzoic acid. Available from: [Link]

-

The Good Scents Company. 4-chlorobenzoic acid. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid. Available from: [Link]

-

PubChem. 3-Chlorobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 4-[(3-Chlorobenzyl)oxy]benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 4-[(3-Chlorobenzyl)oxy]benzoic acid - CAS:84403-70-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 84403-70-3|4-((3-Chlorobenzyl)oxy)benzoic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

The Architectural Versatility of Benzoic Acid Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Foreword: The Enduring Scaffold in Modern Drug Discovery

The seemingly simple benzene ring fused to a carboxylic acid, the core of benzoic acid, has proven to be an exceptionally versatile and enduring scaffold in the landscape of medicinal chemistry. Its derivatives have given rise to a wide array of therapeutic agents, from common analgesics to targeted anti-cancer drugs. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the known and emerging therapeutic targets of benzoic acid derivatives. We will dissect the mechanistic underpinnings of their activity, offer field-proven experimental insights, and provide a practical framework for their investigation and application in the pursuit of novel therapeutics.

I. The Chemical Biology of Benzoic Acid Derivatives: A Foundation for Therapeutic Targeting

The therapeutic potential of a benzoic acid derivative is intrinsically linked to its chemical structure. The benzene ring provides a rigid, aromatic core that can be readily functionalized with a diverse array of substituents. These modifications, governed by the principles of structure-activity relationships (SAR), dictate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. In turn, these properties determine how the derivative interacts with its biological target, influencing its potency, selectivity, and pharmacokinetic profile.

The carboxylic acid moiety is a critical interaction point, often participating in hydrogen bonding or ionic interactions within the active site of an enzyme or the binding pocket of a receptor.[1] However, its acidic nature can also be a liability, limiting cell permeability. Consequently, medicinal chemists frequently employ a prodrug strategy, masking the carboxylic acid as an ester or amide to enhance bioavailability.[2] These prodrugs are then hydrolyzed in vivo to release the active acidic form.

II. Key Therapeutic Arenas and Validated Targets

Benzoic acid derivatives have demonstrated efficacy across a spectrum of diseases, each underpinned by specific molecular interactions. This section will delve into the most well-characterized therapeutic areas and their corresponding targets.

A. Oncology: A Multi-pronged Assault on Cancer

The application of benzoic acid derivatives in oncology is a prime example of their multi-target potential.[3][4] These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is a hallmark of many cancers. Certain dihydroxybenzoic acid (DHBA) derivatives have been identified as potent HDAC inhibitors.[5][6] By inhibiting HDACs, these compounds promote the acetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This, in turn, can trigger apoptosis and inhibit cancer cell growth.[5]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a standard fluorometric assay to determine the inhibitory activity of benzoic acid derivatives against HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

-

Test compounds (benzoic acid derivatives) dissolved in DMSO

-

Developer solution (containing a trypsin-like protease)

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute these in HDAC assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

-

Enzyme Reaction:

-

Add 40 µL of HDAC assay buffer to each well.

-

Add 10 µL of the diluted test compound or control to the respective wells.

-

Add 25 µL of the fluorogenic HDAC substrate to all wells.

-

Initiate the reaction by adding 25 µL of diluted HDAC enzyme to each well (except for the no-enzyme control).

-

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Development: Stop the enzymatic reaction by adding 50 µL of the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Fluorescence Measurement: Incubate the plate at 37°C for 15 minutes and then measure the fluorescence intensity using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Slingshot family of phosphatases (SSH1, SSH2, SSH3) are key regulators of cytoskeleton dynamics through their dephosphorylation of cofilin and LIM kinases (LIMK).[7] Overexpression of SSH is implicated in cancer cell migration and invasion. Rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot phosphatases, demonstrating the potential to curb cancer metastasis.[7]

While primarily associated with melanin synthesis, tyrosinase has emerged as a target in melanoma. Para-aminobenzoic acid (PABA) and its derivatives that inhibit tyrosinase have been shown to enhance tumor cell death mediated by chemotherapy and ionizing radiation.[8]

The Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic Receptor (SXR), is a nuclear receptor that regulates the expression of genes involved in drug metabolism and disposition. Interestingly, some benzoic acid derivatives act as agonists of PXR/SXR, leading to the modulation of cell cycle proteins and an enhancement of apoptotic tumor cell death induced by chemo- and radiotherapy.[8]

Table 1: Summary of Benzoic Acid Derivatives and their Oncological Targets

| Derivative Class | Target | Mechanism of Action | Therapeutic Potential |

| Dihydroxybenzoic Acids (DHBA) | Histone Deacetylases (HDACs) | Inhibition of deacetylation, gene re-expression | Treatment of various cancers[5][6] |

| Rhodanine-based p-substituted Benzoic Acids | Slingshot Phosphatases (SSH) | Competitive inhibition, modulation of cytoskeleton | Anti-metastatic agent in cancers[7] |

| para-Aminobenzoic Acid (PABA) Derivatives | Tyrosinase | Inhibition of enzyme activity | Potentiation of chemo- and radiotherapy in melanoma[8] |

| Various Benzoic Acid Derivatives | PXR/SXR Nuclear Receptor | Agonism, modulation of cell cycle and apoptosis pathways | Adjuvant therapy to enhance chemo- and radiotherapy[8] |

B. Neurodegenerative Disorders: A Focus on Alzheimer's Disease

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) necessitates multi-target therapeutic strategies. Benzoic acid derivatives have emerged as a promising scaffold for designing dual-target inhibitors.[9][10]

The cholinergic hypothesis of AD posits that cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine (ACh).[5] AChE inhibitors prevent the breakdown of ACh, thereby enhancing cholinergic signaling.[9] Concurrently, certain human carbonic anhydrase (hCA) isoforms are upregulated in AD and are thought to contribute to mitochondrial dysfunction and pH dysregulation.[9] Novel benzoic acid derivatives have been designed to dually inhibit both AChE and hCAs, offering a synergistic approach to tackling AD pathology.[9][10]

Diagram 1: Dual Targeting Strategy in Alzheimer's Disease

Caption: Dual inhibition of AChE and hCAs by benzoic acid derivatives in AD.

C. Infectious Diseases: A Broad Spectrum of Activity

Benzoic acid derivatives have demonstrated significant potential as antimicrobial, antifungal, and antiviral agents.

Neuraminidase is a crucial enzyme for the release of newly formed influenza virus particles from infected cells. Structure-based drug design has led to the synthesis of benzoic acid derivatives that act as potent inhibitors of influenza neuraminidase.[11]

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. The parasite's trans-sialidase enzyme is a key virulence factor and a validated drug target. Benzoic acid derivatives have been identified as inhibitors of this enzyme, showing trypanocidal activity.[12]

Bacterial biofilms are a major cause of persistent and recurrent infections due to their inherent resistance to antibiotics. Certain hydroxybenzoic acid derivatives have been shown to be effective antibiofilm agents against pathogens like Klebsiella pneumoniae by targeting the adhesin MrkD1P, which is crucial for biofilm formation.[13] Other derivatives have shown efficacy against Staphylococcus aureus in topical formulations.[14]

The waxy cell wall of Mycobacterium tuberculosis presents a significant barrier to many antibiotics. Benzoic acid esters have been investigated as prodrugs that can more easily penetrate the mycobacterial cell wall and are subsequently hydrolyzed to the active benzoic acid form, exhibiting antimycobacterial activity.[2]

Benzoic acid derivatives have shown antifungal activity against various fungal species. One specific target identified is CYP53, a fungal-specific cytochrome P450 enzyme, making it an attractive target for the development of selective antifungal agents.[15] Derivatives have also shown efficacy against fluconazole-resistant Candida albicans.[16]

Diagram 2: Experimental Workflow for SAR-Guided Drug Discovery

Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.

D. Metabolic Disorders: Modulating Lipid Metabolism

Hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides, is a major risk factor for cardiovascular disease. A synthesized benzoic acid derivative, S-2E, has shown promise in lowering blood cholesterol and triglyceride levels.[17]

In the liver, S-2E is converted to its active metabolite, S-2E-CoA. This metabolite noncompetitively inhibits both 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, and acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[17] This dual inhibition leads to a reduction in the secretion of very-low-density lipoprotein (VLDL)-cholesterol and triglycerides.[17]

III. Emerging Targets and Future Directions

The therapeutic landscape of benzoic acid derivatives continues to expand as new biological targets are identified.

-

Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that are implicated in aging, metabolism, and cancer. Some 4-alkyl or 4-alkylaminobenzoic acid derivatives have been identified as weak but selective inhibitors of SIRT1.[18]

-

Tyrosinase Inhibition for Skin Hyperpigmentation: Beyond cancer, tyrosinase inhibitors are of great interest in dermatology for the treatment of hyperpigmentation disorders. Several benzoic acid derivatives have shown potent tyrosinase inhibitory activity.[19]

IV. Conclusion: A Scaffold of Continued Promise

The benzoic acid core represents a privileged scaffold in drug discovery, demonstrating a remarkable ability to be tailored for interaction with a diverse array of biological targets. From the well-established inhibition of enzymes in cancer and neurodegenerative diseases to emerging roles in combating infectious diseases and metabolic disorders, the therapeutic potential of its derivatives is far from exhausted. The continued exploration of structure-activity relationships, coupled with modern drug design strategies, will undoubtedly unlock new therapeutic applications for this versatile chemical entity, solidifying its importance in the future of medicine.

V. References

-

Gopinath, S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504. Retrieved from [Link]

-

Zhang, R., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 83-90. Retrieved from [Link]

-

Kim, C. U., et al. (1997). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Journal of Medicinal Chemistry, 40(23), 3869-3878. Retrieved from [Link]

-

Khan, S. B., et al. (2016). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-122. Retrieved from [Link]

-

López-Mayorga, O., et al. (2020). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 25(22), 5433. Retrieved from [Link]

-

Gopinath, S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed, 28506198. Retrieved from [Link]

-

Gewirtz, D. A., et al. (2012). Treatment of cancer using benzoic acid derivatives. U.S. Patent No. 8,198,328 B2. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4). Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of different benzoic acid derivatives (phenolic acids, PA) and.... Retrieved from [Link]

-

Gecibesler, I. H., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000236. Retrieved from [Link]

-

Hsieh, F. Y., et al. (2020). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. Journal of Controlled Release, 317, 246-258. Retrieved from [Link]

-

Costa, S. C., et al. (2019). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers in Chemistry, 7, 51. Retrieved from [Link]

-

Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. IFTM University. Retrieved from [Link]

-

Lee, C. H., et al. (2004). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Atherosclerosis, 175(1), 59-67. Retrieved from [Link]

-

D'Amato, A., et al. (2024). Anthocyanins and Metabolic Disease: A New Frontier in Precision Nutrition. Metabolites, 14(1), 32. Retrieved from [Link]

-

Al-fhahdi, A. Y., et al. (2025). Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. Drug Development and Industrial Pharmacy, 51(1), 1-11. Retrieved from [Link]

-

Costa, B., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1121. Retrieved from [Link]

-

Park, H. W., et al. (2014). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. ACS Medicinal Chemistry Letters, 5(2), 174-178. Retrieved from [Link]

-

YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]

-

Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

Singh, R., et al. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Journal of Bioscience and Bioengineering, 136(3), 190-197. Retrieved from [Link]

-

El-Sayed, S. A., et al. (2022). Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing. Microbiological Research, 262, 127108. Retrieved from [Link]

-

Costa, F., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

-

Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications | MDPI [mdpi.com]

- 17. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]